
2-(2-氯苯基)乙酸乙酯
概述
描述
Ethyl 2-(2-chlorophenyl)acetate, also known as E2CP, is a synthetic compound that is widely used in the scientific research community. It is a colorless liquid with a sweet, floral aroma and is used in a variety of applications, including laboratory experiments, drug development, and biochemical and physiological studies. E2CP is a relatively new compound, having been first synthesized in the early 2000s. It has since become an important tool in the scientific community due to its unique properties and potential applications.
科学研究应用
化学合成
“2-(2-氯苯基)乙酸乙酯” 被用作各种化学合成过程中的反应物。由于同时存在酯基和氯苯基,它是一种用途广泛的化合物,可以参与多种反应。
二芳基取代吡唑的制备
该化合物已用于制备二芳基取代吡唑 。吡唑是一类具有五元芳香环的有机化合物。由于其生物活性,它们在药物化学中有着广泛的应用。
强效 CCR2 受体拮抗剂的制备
“2-(2-氯苯基)乙酸乙酯” 已用于制备强效 CCR2 (C-C 趋化因子受体 2 型) 受体拮抗剂。CCR2 是一种存在于某些细胞表面的蛋白质,在机体的炎症反应中起着至关重要的作用。这种受体的拮抗剂可以帮助治疗与炎症相关的疾病。
潜在除草剂的制备
它还被用于制备潜在的除草剂 。除草剂是用于控制杂草的物质,开发新型除草剂是农业研究的重要领域。
药物研究
“2-(2-氯苯基)乙酸乙酯” 已被用于药物研究,特别是在合成具有抗癌活性的化合物方面。开发新的抗癌药物是医学研究的关键领域,这种化合物有可能为该领域的进步做出贡献。
安全和危害
未来方向
Indole derivatives, such as Ethyl 2-(2-chlorophenyl)acetate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in various natural products, drug molecules, vitamins, and materials, and their biological activities and physical properties can be improved by introducing various functional groups into the indole scaffold .
作用机制
Target of Action
Ethyl 2-(2-chlorophenyl)acetate is a complex compound with potential biological activity. It’s important to note that the compound’s structure contains an indole nucleus, which is known to bind with high affinity to multiple receptors . This suggests that Ethyl 2-(2-chlorophenyl)acetate may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways . For instance, indole derivatives have been shown to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been shown to have a variety of effects at the molecular and cellular level .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
属性
IUPAC Name |
ethyl 2-(2-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUANZYIPCHDGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10435288 | |
| Record name | Ethyl 2-(2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40061-54-9 | |
| Record name | Ethyl 2-(2-chlorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10435288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

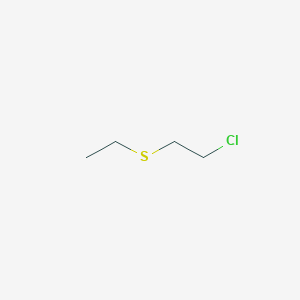
![5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid](/img/structure/B48972.png)

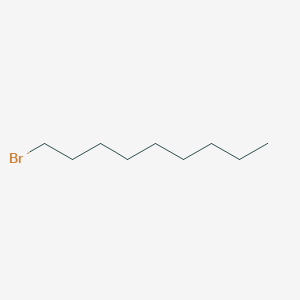
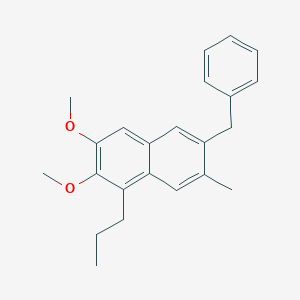


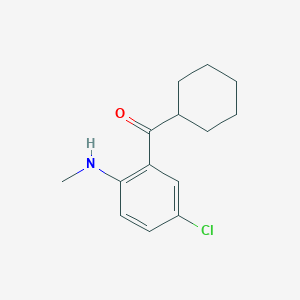


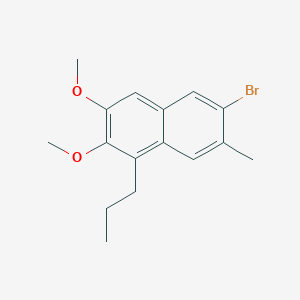
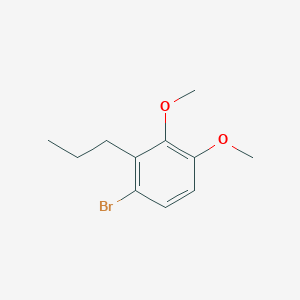
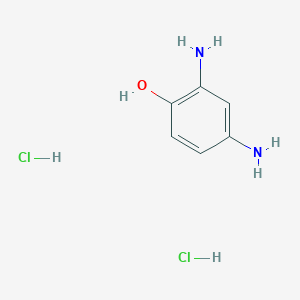
![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)